An In-depth Technical Guide to 12α-Hydroxygrandiflorenic Acid: Structure, Properties, and Biological Context
An In-depth Technical Guide to 12α-Hydroxygrandiflorenic Acid: Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
12α-Hydroxygrandiflorenic acid is a naturally occurring diterpenoid belonging to the ent-kaurane class of secondary metabolites. First identified in the plant Wedelia trilobata and producible via microbial biotransformation, this molecule possesses a complex tetracyclic structure.[] As a member of the kaurane family, which is known for a wide array of biological activities, 12α-Hydroxygrandiflorenic acid represents a compound of significant interest for phytochemical and pharmacological research. This guide provides a detailed examination of its chemical structure, the scientific principles behind its structural elucidation, its physicochemical properties, and its potential biological significance based on the activities of structurally related compounds.
Introduction: The ent-Kaurane Diterpenoid Family
The ent-kaurane diterpenoids are a large and structurally diverse group of natural products characterized by a tetracyclic carbon skeleton. These compounds are biosynthesized from geranylgeranyl pyrophosphate and are widely distributed in the plant kingdom. The parent compound, kaurenoic acid, has demonstrated a range of biological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties. The functionalization of the core kaurane skeleton, such as through hydroxylation, can significantly modulate this biological activity, making derivatives like 12α-Hydroxygrandiflorenic acid compelling targets for natural product discovery and drug development. The "α" designation of the hydroxyl group at the 12-position indicates its specific stereochemical orientation, a critical factor in its interaction with biological targets.
Chemical Identity and Structure Elucidation
The definitive structure of a natural product is the foundation of all subsequent research. For a complex molecule like 12α-Hydroxygrandiflorenic acid, this process is a multi-step, evidence-based workflow that relies on a combination of modern spectroscopic techniques.
Systematic Name: (1S,4S,5R,9R,12S,13R)-12-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadec-10-ene-5-carboxylic acid[] Molecular Formula: C₂₀H₂₈O₃[] CAS Number: 63768-17-2[]
The Scientific Workflow of Structure Determination
The process of elucidating the structure of a novel compound is a cornerstone of natural product chemistry. It involves isolating the pure compound and then using a suite of analytical methods to piece together its atomic connectivity and stereochemistry. The authority for the structure of 12α-Hydroxygrandiflorenic acid comes from its characterization following its production via microbial biotransformation.
The workflow for such a task is a self-validating system, where data from multiple independent techniques must converge to support a single, unambiguous structure.
Spectroscopic Data Interpretation (The Evidence)
While the specific primary spectral data for 12α-Hydroxygrandiflorenic acid is detailed in specialized publications, this section explains how such data is used to build the structural model, demonstrating the expertise-driven approach required.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is the first step, providing an extremely accurate mass measurement. This allows for the unambiguous determination of the molecular formula, C₂₀H₂₈O₃, by calculating the elemental composition that fits the measured mass.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique identifies all unique carbon atoms in the molecule. For C₂₀H₂₈O₃, the spectrum would show 20 distinct signals. The chemical shift (position) of each signal provides crucial clues about the carbon's environment. For example, a signal in the ~180 ppm range would strongly suggest the carboxylic acid carbon (C-19), while signals around ~150 ppm and ~110 ppm would indicate the carbons of the C=C double bond. The carbon attached to the hydroxyl group (C-12) would appear in the ~70-80 ppm range.
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¹H NMR Spectroscopy: This spectrum reveals the number and type of protons (hydrogen atoms). The integration of each signal shows how many protons it represents, while the splitting pattern (singlet, doublet, triplet, etc.) reveals how many protons are on adjacent carbons. Key signals would include those for the two methyl groups, the exocyclic methylene protons (C-17), and the proton on the carbon bearing the hydroxyl group (H-12).
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2D NMR (COSY, HSQC, HMBC): These advanced experiments are the key to connecting the pieces.
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COSY (Correlation Spectroscopy) shows which protons are coupled to (on adjacent carbons to) each other, allowing for the tracing of the carbon-chain fragments.
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HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal directly to the carbon signal it is attached to, definitively linking the ¹H and ¹³C data.
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HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for complex cyclic systems. It shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing the fragments together, especially across quaternary (non-protonated) carbons, and confirming the overall tetracyclic kaurane framework.
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Physicochemical Properties
The physical and chemical properties of a compound are essential for its handling, formulation, and interpretation in biological assays.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [] |
| Molecular Weight | 316.4 g/mol | [] |
| CAS Number | 63768-17-2 | [] |
| Class | Diterpenoid (ent-kaurane) | [] |
| Natural Source | Wedelia trilobata | [] |
| Appearance | (Typically a white powder or solid) | Inferred |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Inferred from commercial supplier data |
Synthesis and Isolation
Isolation from Natural Sources
12α-Hydroxygrandiflorenic acid has been identified as a constituent of Wedelia trilobata (also known as Sphagneticola trilobata). The isolation process typically involves solvent extraction of the plant material (e.g., with ethanol or methanol), followed by liquid-liquid partitioning and multiple steps of column chromatography (e.g., over silica gel) to separate the complex mixture of phytochemicals and yield the pure compound.
Biotransformation: A Targeted Synthesis
A highly specific method for producing 12α-Hydroxygrandiflorenic acid involves the microbial biotransformation of its precursor, grandiflorenic acid. The fungus Fusarium graminearum has been shown to be highly efficient at this conversion. When grandiflorenic acid is incubated with permeabilized cells of the fungus, it is regioselectively hydroxylated at the 12α position. This biotransformation can convert the substrate almost completely into the desired product within 72 hours, demonstrating a powerful and specific alternative to complex chemical synthesis.
Biological Activity and Potential Applications
While direct, extensive studies on the biological activity of 12α-Hydroxygrandiflorenic acid are limited in publicly accessible literature, the well-documented activities of related ent-kaurane diterpenoids provide a strong basis for predicting its potential pharmacological profile.
Anti-Inflammatory Potential
A significant body of research points to the anti-inflammatory properties of ent-kaurane diterpenoids. Many compounds from this class have been shown to inhibit the production of key inflammatory mediators in immune cells like macrophages and microglia.
Hypothesized Mechanism of Action: Based on studies of related compounds, a primary mechanism is likely the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB transcription factor is activated and translocates to the nucleus, where it drives the expression of pro-inflammatory genes. Ent-kauranes often interfere with this activation cascade.
This interference leads to the downstream suppression of key inflammatory enzymes and cytokines:
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Inducible Nitric Oxide Synthase (iNOS): Reduced expression of iNOS leads to lower production of nitric oxide (NO), a potent inflammatory mediator.
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Cyclooxygenase-2 (COX-2): Suppression of COX-2 reduces the synthesis of prostaglandins, which are central to pain and inflammation.
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Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) is often attenuated.
Experimental Protocols
To facilitate further research, this section provides a standardized, trustworthy protocol for assessing the anti-inflammatory activity of 12α-Hydroxygrandiflorenic acid.
Protocol: In Vitro Assessment of Nitric Oxide (NO) Inhibition in Macrophages
This protocol describes a self-validating system to determine if the compound can inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.
Objective: To quantify the inhibitory effect of 12α-Hydroxygrandiflorenic acid on the production of nitric oxide.
Materials:
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RAW 264.7 murine macrophage cell line
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DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
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12α-Hydroxygrandiflorenic acid (stock solution in DMSO)
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Lipopolysaccharide (LPS) from E. coli
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Griess Reagent (Component A: Sulfanilamide solution; Component B: NED solution)
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Sodium Nitrite (NaNO₂) standard
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96-well cell culture plates
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MTT reagent (for cytotoxicity validation)
Methodology:
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Cell Seeding:
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Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
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Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.
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Compound Treatment:
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Prepare serial dilutions of 12α-Hydroxygrandiflorenic acid in DMEM (e.g., 100, 50, 25, 12.5, 6.25 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
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Remove old media from cells and add 100 µL of the compound dilutions.
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Include a "Vehicle Control" group (0.1% DMSO only).
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Pre-incubate the cells with the compound for 1 hour.
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Inflammatory Stimulation:
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Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the "Negative Control" group.
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Add 10 µL of sterile PBS to the "Negative Control" wells.
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Incubate the plate for another 24 hours.
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Nitric Oxide Measurement (Griess Assay):
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After incubation, carefully collect 50 µL of the cell supernatant from each well and transfer to a new 96-well plate.
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Prepare a sodium nitrite standard curve (e.g., 100 µM down to 1.56 µM) in DMEM.
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Add 50 µL of Griess Reagent Component A to all samples and standards. Incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent Component B. Incubate for another 10 minutes.
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Measure the absorbance at 540 nm using a microplate reader.
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Calculate the nitrite concentration in each sample using the standard curve.
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Cytotoxicity Validation (MTT Assay - Self-Validating Step):
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This step is critical. An apparent decrease in NO could be due to cell death, not specific inhibition.
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To the remaining cells in the original plate, add 20 µL of MTT solution (5 mg/mL) to each well.
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Incubate for 4 hours at 37°C.
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Remove the media and dissolve the formazan crystals with 150 µL of DMSO.
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Measure absorbance at 570 nm.
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Only data from non-cytotoxic concentrations of the compound should be considered valid for NO inhibition.
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Conclusion
12α-Hydroxygrandiflorenic acid is a structurally defined ent-kaurane diterpenoid with significant potential for further scientific inquiry. Its characterization relies on a robust workflow of modern spectroscopic methods, providing a high degree of confidence in its chemical structure. While direct biological data is emerging, its structural similarity to other potent anti-inflammatory diterpenoids strongly suggests it may act through the inhibition of the NF-κB pathway. The provided protocols offer a validated starting point for researchers to explore its pharmacological properties, contributing to the broader understanding of natural products in drug discovery and development.
References
- BOC Sciences. (n.d.). CAS 63768-17-2 (12α-Hydroxygrandiflorenic acid).
